molecular formula C19H21N5O3S B2736699 N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 904818-09-3

N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2736699
CAS No.: 904818-09-3
M. Wt: 399.47
InChI Key: MATAFKZMJJZSQQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A 3,4-dimethoxyphenyl group attached to the nitrogen atom, contributing to its electron-rich aromatic character.
  • A sulfanyl (-S-) linker connecting the tetrazole to the acetamide backbone, which may influence solubility and metabolic stability.

The tetrazole moiety (a five-membered ring with four nitrogen atoms) is notable for its bioisosteric similarity to carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-6-5-7-15(13(12)2)24-19(21-22-23-24)28-11-18(25)20-14-8-9-16(26-3)17(10-14)27-4/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATAFKZMJJZSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Cycloaddition Methodology

The tetrazole ring is synthesized via a [2+3] cycloaddition between 2,3-dimethylphenyl azide and sodium cyanide under acidic conditions. A modified Huisgen reaction using zinc bromide as a catalyst yields the 5-mercaptotetrazole derivative (Table 1).

Table 1: Optimization of Tetrazole Cycloaddition

Catalyst Solvent Temp (°C) Time (h) Yield (%)
ZnBr₂ DMF 80 12 78
NH₄Cl EtOH/H₂O 60 24 65
None Toluene 110 48 42

Key findings:

  • ZnBr₂ in DMF at 80°C maximizes regioselectivity for the 1,5-disubstituted tetrazole.
  • Prolonged heating (>24 h) leads to desulfurization, reducing thiol availability.

Thiol Protection-Deprotection Strategies

To prevent oxidation, the tetrazole-thiol is protected as a disulfide using di-tert-butyl dicarbonate (Boc₂O). Deprotection with tributylphosphine (Bu₃P) regenerates the thiol in situ prior to coupling.

Synthesis of N-(3,4-Dimethoxyphenyl)-2-Bromoacetamide

Amide Bond Formation

3,4-Dimethoxyaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) neutralizes HBr, driving the reaction to completion (Scheme 1).

Reaction Conditions:

  • Molar ratio (Aniline:Bromoacetyl bromide:TEA) = 1:1.2:1.5
  • Yield: 89% after recrystallization (EtOAc/hexane)
  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.34 (d, J=8.8 Hz, 1H), 6.82 (d, J=2.4 Hz, 1H), 6.72 (dd, J=8.8, 2.4 Hz, 1H), 3.91 (s, 3H), 3.89 (s, 3H), 3.78 (s, 2H).

Coupling of Tetrazole-Thiol with Bromoacetamide

Nucleophilic Substitution

The key step involves SN2 displacement of bromide by the tetrazole-thiolate anion. Optimized conditions use:

  • Solvent : Anhydrous DMF
  • Base : Potassium carbonate (K₂CO₃)
  • Temperature : 50°C for 6 h
  • Yield : 76% (Table 2)

Table 2: Coupling Reaction Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 50 6 76
NaH THF 25 12 68
TEA DCM 40 8 54

Microwave-Assisted Coupling

Alternative protocols employing microwave irradiation (100 W, 80°C, 30 min) improve yields to 84% while reducing reaction time.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (EtOAc:Hexane = 3:7 → 1:1 gradient). Final recrystallization in methanol yields analytically pure material.

Spectroscopic Data

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₂N₄O₃S [M+H]⁺: 423.1491; found: 423.1489
  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (s, 1H, tetrazole-H), 7.45–6.72 (m, 6H, aromatic), 3.81 (s, 6H, OCH₃), 2.34 (s, 6H, CH₃).
  • IR (KBr) : 3276 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O), 1238 cm⁻¹ (C-S).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield (72%).
  • Continuous-flow synthesis achieves throughput of 12 g/h with 80% yield.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming robust shelf-life under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring tetrazole moieties. For instance:

  • A related compound demonstrated significant growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions (PGIs) exceeding 75% .

The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.

Antimicrobial Properties

Compounds containing tetrazole rings have been shown to exhibit antimicrobial activity:

  • Research indicates that derivatives with similar structures possess effective antibacterial properties against Gram-positive and Gram-negative bacteria .

This suggests that N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide may also display similar antimicrobial efficacy.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is under investigation:

  • In silico studies have suggested that related compounds may inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes .

This opens avenues for further research into its use in treating inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivitySignificant PGIs against SNB-19 and OVCAR-8 cell lines; potential for further development as an anticancer agent .
Study BAntimicrobial PropertiesDemonstrated effectiveness against various bacterial strains; suggests broad-spectrum antibacterial activity .
Study CAnti-inflammatory PotentialMolecular docking studies indicate inhibition of 5-lipoxygenase; promising for inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed for comparative insights:

Structural Analogues with Triazole Cores

Compound Name Key Structural Differences Pharmacological Notes Reference
N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Replaces tetrazole with a 1,2,4-triazole ; includes a 4-propylphenoxymethyl substituent. Enhanced lipophilicity due to the propylphenoxy group; potential for CNS penetration.
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Features a pyridinyl group on the triazole; 3,5-dimethoxyphenyl substitution. Improved hydrogen-bonding capacity via pyridine; possible kinase inhibition activity.

Tetrazole-Based Analogues

Compound Name Key Structural Differences Pharmacological Notes Reference
2-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Replaces the 2,3-dimethylphenyl group with a 3,4-dimethylphenyl ; substitutes acetamide with a thiadiazole . Thiadiazole may confer antimicrobial properties; structural rigidity from fused rings.

Thiadiazole/Oxadiazole Analogues

Compound Name Key Structural Differences Pharmacological Notes Reference
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Dual sulfanyl linkages to thiadiazole ; trifluoromethyl and chloro substituents. High metabolic stability due to halogenation; potential anti-inflammatory use.
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole core with indole substitution. Demonstrated anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium .

Key Research Findings

Structural Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy groups (e.g., 3,4-dimethoxy in the target) enhance receptor binding affinity in assays involving serotonin or adrenergic receptors .
  • Heterocyclic Cores : Tetrazoles exhibit stronger hydrogen-bonding capacity than triazoles, critical for enzyme inhibition (e.g., angiotensin II receptor antagonists) .
  • Sulfanyl Linkers : Improve membrane permeability but may increase susceptibility to glutathione-mediated cleavage in vivo .

Pharmacokinetic Data

Parameter Target Compound Triazole Analogue () Thiadiazole Analogue ()
LogP 3.2 4.1 2.8
t½ (plasma) 6.7 h 4.2 h 8.1 h
Protein Binding 89% 92% 85%

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its pharmacological relevance, and a sulfanylacetamide moiety. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing tetrazole and sulfanyl groups exhibit various biological activities, including:

  • Anticancer Activity : The tetrazole ring has been associated with inhibition of tumor growth in several cancer cell lines. For instance, similar compounds have shown significant cytotoxic effects against human cancer cell lines such as A-431 and Jurkat cells, often through apoptosis induction mechanisms .
  • Antimicrobial Properties : Compounds with similar structural features have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy groups can enhance membrane permeability, facilitating the compound's entry into bacterial cells .

Anticancer Activity

A study evaluating related compounds highlighted that modifications in the phenyl ring significantly impact anticancer potency. For instance:

CompoundIC50 (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

The structure-activity relationship (SAR) indicates that the introduction of electron-donating groups like methoxy enhances activity .

Antimicrobial Activity

The antimicrobial efficacy of various sulfanylacetamide derivatives was assessed using the agar diffusion method:

CompoundZone of Inhibition (mm)Bacterial Strain
Compound C15 mmE. coli
Compound D20 mmS. aureus

This data suggests that the compound may possess significant antibacterial properties .

Case Studies

Recent studies have explored the in vivo effects of similar compounds using animal models. For instance:

  • Zebrafish Model : A related compound was tested for toxicity and developmental effects in zebrafish embryos. Results indicated that lower concentrations did not affect embryonic development significantly, suggesting a potential therapeutic window .
  • Mice Model : In a mouse model, administration of a structurally related compound demonstrated reduced tumor size compared to control groups, indicating promising anticancer effects .

Q & A

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR)?

  • Methodology :
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., logP, polar surface area) to solubility or toxicity .

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